1-(3-(Difluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-2-one, with the chemical formula C8H7F5N2OS and a molecular weight of 274.21 g/mol, is a fluorinated organic compound that has gained attention in chemical research and applications. This compound is classified under the category of laboratory chemicals and is primarily utilized in the synthesis of other chemical entities due to its unique structural features, including multiple fluorine substituents that enhance its reactivity and stability in various chemical environments .
The synthesis of 1-(3-(Difluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-2-one can be achieved through several methods, typically involving the introduction of difluoromethoxy and trifluoromethylthio groups onto a phenyl framework.
Methods:
Technical Details:
The molecular structure of 1-(3-(Difluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-2-one features a propanone functional group attached to a phenyl ring that is further substituted with difluoromethoxy and trifluoromethylthio groups.
Structure Data:
CC(=O)C1=C(C(=C(C=C1)OC(F)(F)F)S(F)(F))N.This structure indicates significant steric hindrance due to the bulky fluorinated groups, which impacts its reactivity.
1-(3-(Difluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-2-one participates in various chemical reactions owing to its electrophilic carbonyl group and nucleophilic aromatic system.
Reactions:
Technical Details:
The mechanism of action for 1-(3-(Difluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with biological targets through enhanced lipophilicity due to fluorine substitution.
Process:
Data:
Studies have shown that compounds containing trifluoromethyl groups exhibit improved potency in various biological assays compared to their non-fluorinated counterparts .
The physical and chemical properties of 1-(3-(Difluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-2-one are significant for its handling and application in laboratory settings.
Physical Properties:
Chemical Properties:
The scientific uses of 1-(3-(Difluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-2-one are diverse, particularly in medicinal chemistry and materials science.
Applications:
CAS No.: 4687-94-9
CAS No.: 85535-85-9
CAS No.: 53696-69-8